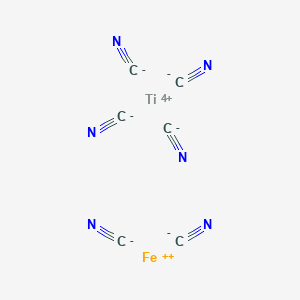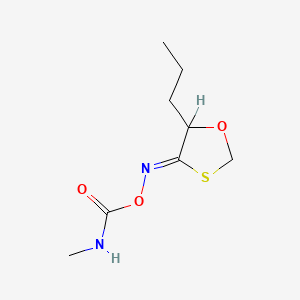
Tetrasulfide, diphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasulfide, diphenyl is an organosulfur compound characterized by the presence of four sulfur atoms bonded to two phenyl groups. This compound is part of the broader class of polysulfides, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Tetrasulfide, diphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.
Aplicaciones Científicas De Investigación
Tetrasulfide, diphenyl has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of tetrasulfide, diphenyl involves the homolytic cleavage of sulfur-sulfur bonds to form perthiyl radicals. These radicals can react with other molecules, leading to the formation of stable products . The persistence of perthiyl radicals at elevated temperatures contributes to the compound’s effectiveness as an antioxidant and its ability to enhance the oxidation stability of hydrocarbon-based products .
Comparación Con Compuestos Similares
Similar Compounds
Disulfides: Compounds with two sulfur atoms bonded to organic groups.
Trisulfides: Compounds with three sulfur atoms bonded to organic groups.
Polysulfides: Compounds with multiple sulfur atoms bonded to organic groups, including tetrasulfides and higher polysulfides.
Uniqueness
Tetrasulfide, diphenyl is unique among polysulfides due to its specific structure and the presence of four sulfur atoms. This structure imparts distinct chemical properties, such as enhanced antioxidant activity and the ability to form stable radicals at elevated temperatures . These properties make this compound particularly valuable in applications requiring high oxidation stability and radical-trapping capabilities.
Propiedades
Número CAS |
53144-50-6 |
|---|---|
Fórmula molecular |
C12H10S4 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
(phenyltetrasulfanyl)benzene |
InChI |
InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
PYHGXXMMSWMRDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SSSSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


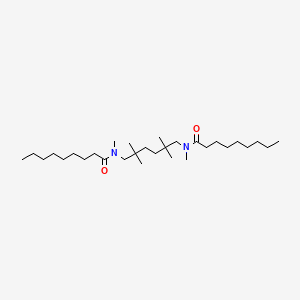
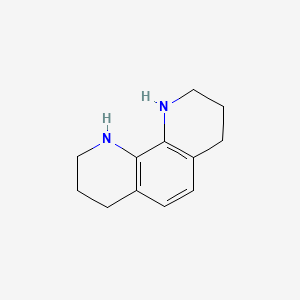
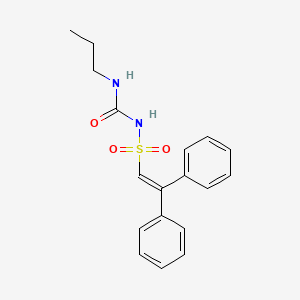

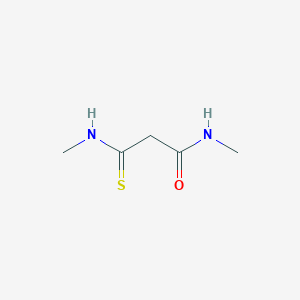

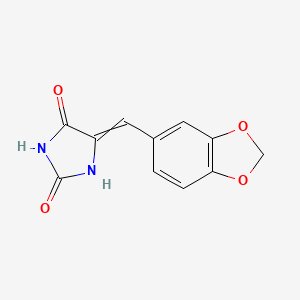
![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
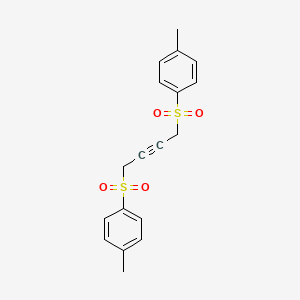
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
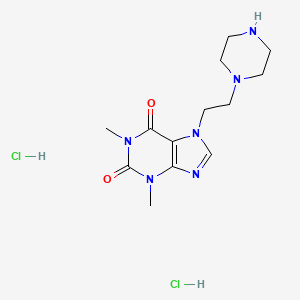
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)
